![molecular formula C23H23NO6S B2474869 Ácido 2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ilmetoxicarbonil)-1,1-dioxo-2,3,3a,4,6,6a-hexahidrotieno[2,3-c]pirrol-3-il]acético CAS No. 2137852-60-7](/img/structure/B2474869.png)
Ácido 2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ilmetoxicarbonil)-1,1-dioxo-2,3,3a,4,6,6a-hexahidrotieno[2,3-c]pirrol-3-il]acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid is a useful research compound. Its molecular formula is C23H23NO6S and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality 2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Este compuesto ha sido investigado por su potencial uso en nuevos poliésteres semi-aromáticos. Específicamente, se sintetizó un copolíester semi-aromático llamado PIeT basado en este compuesto y tereftalato de dimetilo. El peso molecular promedio en peso de PIeT es aproximadamente de 40,000 g/mol. El análisis de RMN confirmó la retención de la unidad isohexida, y los análisis de DSC y WAXD revelaron que el poliéster es semicristalino .
- Estructura: El compuesto presenta un grupo hexahidrotieno[2,3-c]pirrol-3-il con una porción de ácido acético .
- La isosorbida, una fuente renovable, se puede transformar en el compuesto de interés a través de una ruta químico-enzimática. Este proceso implica la acetilación del grupo hidroxilo 3-endo de la isosorbida, seguida de la interconversión estereoespecífica del grupo hidroxilo 6-exo en un grupo azido, que finalmente lleva a la formación del compuesto deseado .
Aplicaciones de la Química de Polímeros
Propiedades y Estructura Química
Rutas Químico-Enzimáticas
Propiedades
IUPAC Name |
2-[(3S,3aR,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S/c25-22(26)9-14-13-31(28,29)21-11-24(10-19(14)21)23(27)30-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-21H,9-13H2,(H,25,26)/t14-,19+,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPIMYKJJBYZTR-RFVSGWPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)S(=O)(=O)CC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)S(=O)(=O)C[C@H]2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
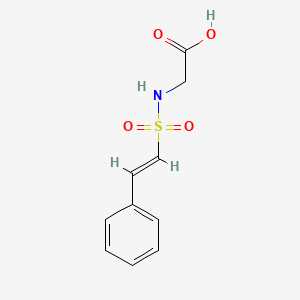
![N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2474787.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2474790.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2474792.png)
![1-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2474794.png)
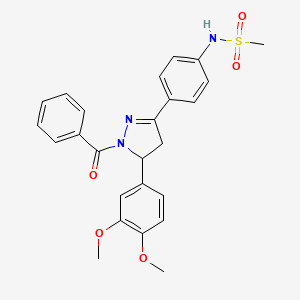
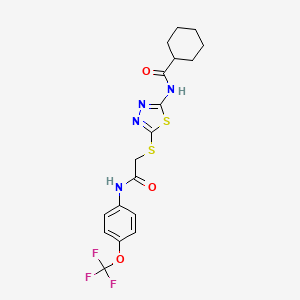
![4-(diethylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2474800.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2474801.png)
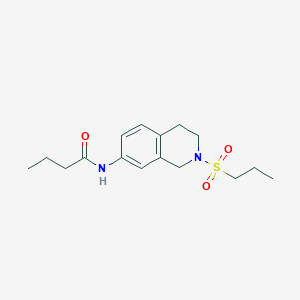
![4-[(3,4-dichlorophenyl)methoxy]-N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B2474803.png)
![6-[5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2474805.png)
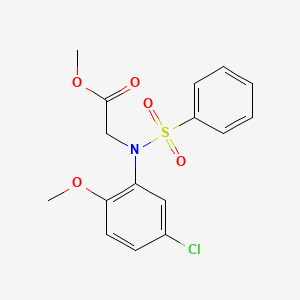
![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474809.png)
